molecular formula C13H19FN2O B1481802 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2098104-82-4

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No.: B1481802
CAS No.: 2098104-82-4
M. Wt: 238.3 g/mol
InChI Key: XDOBWTAJPXVTED-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is a chemical compound with a unique structure that combines an aminophenyl group, a fluoroethyl group, and a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction.

    Addition of the Fluoroethyl Group: The fluoroethyl group can be added through a fluorination reaction using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, while the fluoroethyl group can enhance the compound’s binding affinity and stability. The piperidin-4-ol moiety may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)piperidin-4-ol: This compound shares the fluoroethyl and piperidin-4-ol moieties but lacks the aminophenyl group.

    1-(2-Aminophenyl)piperidin-4-ol: This compound contains the aminophenyl and piperidin-4-ol moieties but lacks the fluoroethyl group.

    1-(2-Chlorobenzyl)piperidin-4-ol: This compound has a chlorobenzyl group instead of the aminophenyl group.

Uniqueness

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the aminophenyl and fluoroethyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-7-5-10-9-16(8-6-13(10)17)12-4-2-1-3-11(12)15/h1-4,10,13,17H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOBWTAJPXVTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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